molecular formula C18H12N4O4S B2563842 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide CAS No. 714935-66-7

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide

Cat. No. B2563842
CAS RN: 714935-66-7
M. Wt: 380.38
InChI Key: QJCFOPRHXKIANE-UHFFFAOYSA-N
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Description

Benzofuran [3,2-D]pyrimidine-4 derivatives are a class of compounds that have been studied for their potential as anticancer agents . They are designed and synthesized to inhibit the activity of Poly ADP ribose polymerase-1 (PARP-1), an enzyme that plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .


Synthesis Analysis

The synthesis of these compounds involves summarizing the structure-activity relationship of PARP-1 inhibitors . An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro [3,2-b]pyridines in high yields .


Molecular Structure Analysis

The molecular structure of these compounds is based on the benzofuran [3,2-D]pyrimidine-4 (1H)-ketone core, with various substituents added to modulate their biological activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing novel heterocyclic compounds, incorporating sulfamido, acetamide, and pyrimidine moieties. These studies provide insights into the methodologies for creating diverse chemical entities with potential biological activities. For example, the synthesis of novel heterocyclic compounds having sulfamido moiety was explored, highlighting methods for generating compounds with antibacterial and antifungal activities (R. Nunna et al., 2014). Similarly, research on the synthesis of acetamide derivatives demonstrated their potential as corrosion inhibitors, showcasing an application outside the biomedical field (A. Yıldırım & M. Cetin, 2008).

Biological Activities

Research into the biological activities of compounds with similar structures to "2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide" has highlighted their potential in various therapeutic areas. For instance, the synthesis of 2-mercaptobenzimidazole derivatives and their evaluation for antibacterial, antifungal, and cytotoxic activities indicate the potential for discovering new antimicrobial and anticancer agents (Poonam Devi et al., 2022). Another study focused on N-substituted benzimidazoles, revealing significant potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting applications in addressing antibiotic resistance (S. Chaudhari et al., 2020).

Antifolate and Antitumor Activity

Further investigations into the antifolate and antitumor activities of pyrimidine derivatives have shown promise in cancer therapy. Studies on classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates demonstrated potent dual inhibitory activities against thymidylate synthase and dihydrofolate reductase, key enzymes in the folate pathway (A. Gangjee et al., 2008). This suggests the potential of such compounds in developing novel cancer treatments by targeting multiple enzymes involved in tumor cell proliferation.

Future Directions

The future directions for research on these compounds could involve further optimization of their structures to improve their potency and selectivity as PARP-1 inhibitors, as well as further studies to understand their mechanisms of action .

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S/c23-15(21-11-5-7-12(8-6-11)22(24)25)9-27-18-17-16(19-10-20-18)13-3-1-2-4-14(13)26-17/h1-8,10H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCFOPRHXKIANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide

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